N-(benzo[d][1,3]dioxol-5-yl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide
Description
This compound features a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety linked via a carboxamide bridge to a piperazine ring. The piperazine is further substituted with a 2-(2-phenyl-1H-imidazol-1-yl)ethyl group, introducing a phenylimidazole side chain.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[2-(2-phenylimidazol-1-yl)ethyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c29-23(25-19-6-7-20-21(16-19)31-17-30-20)28-14-11-26(12-15-28)10-13-27-9-8-24-22(27)18-4-2-1-3-5-18/h1-9,16H,10-15,17H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHDPFDOEBDZOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the ATP-binding cassette transporters . These transporters play a crucial role in cellular processes, including the transport of various molecules across extracellular and intracellular membranes.
Mode of Action
The compound acts as a modulator of ATP-binding cassette transporters . By interacting with these targets, it can influence the transport of molecules, potentially altering cellular functions.
Biochemical Pathways
These include drug absorption, metabolism, and excretion, as well as lipid transport and the regulation of ion channels.
Pharmacokinetics
The modulation of atp-binding cassette transporters could potentially impact these properties, as these transporters are known to play a role in drug absorption and excretion.
Result of Action
The compound’s interaction with ATP-binding cassette transporters could lead to a variety of molecular and cellular effects. For instance, one study found that a similar compound induced cell cycle arrest at the S phase and triggered apoptosis in CCRF-CEM cancer cells.
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular formula indicates that the compound contains a benzo[d][1,3]dioxole moiety and a piperazine ring, which are known to influence its biological interactions.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The piperazine moiety is known to interact with various enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have been shown to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism .
- Receptor Modulation : The presence of the benzo[d][1,3]dioxole and imidazole groups suggests potential interactions with neurotransmitter receptors and other signaling pathways. These interactions may modulate pathways involved in cancer progression and neuroprotection .
Anticancer Properties
Several studies have explored the anticancer potential of compounds similar to this compound. For example:
- A derivative with a similar structure was found to inhibit angiogenesis and P-glycoprotein efflux pump activity, which are critical for overcoming chemoresistance in cancer cells .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research on related compounds indicates:
- Compounds containing the benzo[d][1,3]dioxole scaffold have demonstrated significant antibacterial activity against various strains, including Escherichia coli and Bacillus subtilis .
Study 1: Anticancer Efficacy
In a recent study published in Molecular Cancer Therapeutics, a compound structurally related to this compound was tested for its ability to inhibit cell proliferation in several cancer cell lines. The results showed an IC50 value of approximately 10 μM against breast cancer cell lines, indicating potent activity compared to standard chemotherapeutics .
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of benzodioxole derivatives reported that certain analogs exhibited MIC values as low as 15 μg/mL against Staphylococcus aureus. This suggests that modifications to the structure can enhance antimicrobial efficacy .
Scientific Research Applications
Anticancer Activity
Research has shown that N-(benzo[d][1,3]dioxol-5-yl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460). The compound's mechanism of action may involve apoptosis induction and inhibition of tubulin polymerization, which are crucial for cancer cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies indicate that it possesses significant antibacterial and antifungal effects against several pathogens. The presence of the benzo[d][1,3]dioxole and imidazole groups is believed to enhance its interaction with microbial targets, leading to effective inhibition of growth .
Neuroprotective Effects
Recent investigations suggest that this compound may have neuroprotective properties. Its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells has been highlighted in various studies. This makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
Several case studies illustrate the applications of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs (e.g., benzo[d][1,3]dioxole, piperazine, or imidazole derivatives) and are compared based on synthesis, structural features, and functional properties:
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide ()
- Structural Features : Combines benzo[d][1,3]dioxole, imidazole, and hydrazinecarboxamide. The (E)-configuration of the imine group was confirmed via single-crystal X-ray diffraction.
- Synthesis : Cyclocondensation followed by crystallization.
- Key Differences : Lacks the piperazine core and ethyl spacer seen in the target compound. The hydrazinecarboxamide linkage may reduce conformational flexibility compared to the carboxamide-piperazine bridge .
Phenylbenzo[d][1,3]dioxole-based PCSK9 Inhibitors (C5–C10, )
- Structural Features : Benzo[d][1,3]dioxole linked to piperazine via a benzamide group. Examples include C5 (4-phenethylpiperazine) and C6 (4-phenylpiperazine).
- Functional Data : Tested in PCSK9-LDLR TR-FRET assays. C5 and C6 showed moderate inhibitory activity (IC₅₀ ~10–20 µM), with molecular docking suggesting interactions with PCSK9’s catalytic domain.
- Key Differences : The target compound’s phenylimidazole side chain may enhance binding to hydrophobic pockets compared to the simpler arylpiperazine substituents in C5–C10 .
N-[(4E)-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamides ()
- Structural Features : Imidazole-thiazole hybrids with arylidene substituents.
- Functional Data : Demonstrated antioxidant (DPPH IC₅₀: 12–45 µM) and antibacterial activity (MIC: 16–64 µg/mL against S. aureus and E. coli).
- Key Differences : The thiazole-acetamide scaffold diverges from the target compound’s piperazine-carboxamide framework. Bioactivity trends suggest that imidazole-thiazole hybrids may prioritize redox modulation over receptor targeting .
4-(2-(1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-4-phenylthiazole Derivatives ()
- Structural Features : Benzo[d][1,3]dioxole fused to cyclopropane-carboxamide and thiazole.
- Synthesis : Carboxamide coupling under standard conditions (e.g., EDCI/HOBt).
Structural and Functional Analysis Table
Key Research Findings
Piperazine Flexibility : The piperazine ring in the target compound and ’s C5–C10 provides conformational flexibility, which may enhance binding to dynamic protein targets like PCSK9 .
Imidazole vs. Thiazole : Imidazole derivatives () exhibit diverse bioactivity, but thiazole-containing analogs () show stronger redox-modulating effects, suggesting scaffold-dependent functional specialization .
Synthetic Robustness : Carboxamide-linked compounds (target, ) are consistently synthesized via carbodiimide coupling, highlighting the reliability of this method for aromatic-heterocyclic hybrids .
Preparation Methods
Preparation of Benzo[d]dioxol-5-yl Carboxylic Acid
The benzo[d]dioxol-5-yl (piperonyl) group is commercially available as piperonylic acid. Alternatively, it can be synthesized via oxidation of piperonyl alcohol using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate under acidic conditions. Characterization by $$ ^1H $$ NMR typically shows a singlet for the methylenedioxy group at δ 5.95–6.05 ppm and aromatic protons at δ 6.70–7.10 ppm.
Synthesis of 2-(2-Phenyl-1H-imidazol-1-yl)ethyl Bromide
This intermediate is prepared through a two-step process:
- Alkylation of 2-phenylimidazole : Reacting 2-phenylimidazole with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) yields 1-(2-bromoethyl)-2-phenyl-1H-imidazole.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, with $$ ^1H $$ NMR showing imidazole protons at δ 7.20–7.80 ppm and the ethylene bridge at δ 3.90–4.20 ppm.
Functionalization of Piperazine
Piperazine is alkylated with 2-(2-phenyl-1H-imidazol-1-yl)ethyl bromide under reflux in acetonitrile, using triethylamine as a base. Monitoring by TLC (CHCl₃/MeOH 9:1) ensures completion. The product, 4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine, is isolated in 65–75% yield after recrystallization from ethanol.
Carboxamide Coupling Reaction
The final step involves coupling the benzo[d]dioxol-5-yl carboxylic acid with the functionalized piperazine. Two principal methods are employed:
Activation via Carboxylic Acid Chloride
- Chloride Formation : Treat piperonylic acid with thionyl chloride (SOCl₂) to generate the acid chloride. Excess SOCl₂ is removed under vacuum.
- Coupling : React the acid chloride with 4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine in dichloromethane, using triethylamine to scavenge HCl. The reaction proceeds at 0°C to room temperature for 12 hours.
- Yield : 60–70% after purification via silica gel chromatography (ethyl acetate/methanol 10:1).
Peptide Coupling Reagents
Alternative methods use BOP-Cl (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium chloride) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate):
- Procedure : Mix equimolar amounts of piperonylic acid, piperazine derivative, and BOP-Cl (1.1 equiv) in DMF. Add triethylamine (3 equiv) and stir at room temperature for 24 hours.
- Yield : 75–85% with superior purity compared to acid chloride methods.
Optimization and Challenges
Side Reactions and Mitigation
- Piperazine Over-Alkylation : Using excess alkylating agent can lead to quaternary ammonium salts. Controlled stoichiometry (1:1 molar ratio) and stepwise addition minimize this.
- Imidazole Ring Sensitivity : Strong acids or prolonged heating may degrade the imidazole. Reactions are conducted under neutral or mildly basic conditions.
Solvent and Temperature Effects
- Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance coupling efficiency, while THF may slow reaction kinetics.
- Temperature : Coupling at 0–25°C prevents exothermic decomposition of reagents.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity at 254 nm.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|
| Acid Chloride Coupling | 60–70 | 90–95 | Low cost, minimal reagents |
| BOP-Cl Mediated Coupling | 75–85 | 95–98 | Higher yield, milder conditions |
Q & A
Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis typically involves condensation, cyclization, and coupling reactions. Key steps include:
- Step 1: Formation of the piperazine-carboxamide core via nucleophilic substitution, using reagents like triethylamine in dichloromethane (DCM) to stabilize intermediates .
- Step 2: Coupling the benzo[d][1,3]dioxol-5-yl moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres to prevent oxidation .
- Step 3: Introducing the 2-phenylimidazole group via alkylation, optimized by microwave-assisted reactions (e.g., 80°C, 30 mins) to accelerate kinetics .
Critical Parameters: - Solvent choice (e.g., DMF for polar intermediates, DCM for non-polar steps) .
- Catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling if aryl halides are present) .
- Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol .
Basic: What spectroscopic and analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign peaks for the benzo[d][1,3]dioxole protons (δ 6.7–7.1 ppm) and piperazine carbons (δ 45–55 ppm). Overlapping signals require 2D techniques (HSQC, HMBC) .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~505) and fragments (e.g., loss of CO from the carboxamide group) .
- Infrared (IR): Detect carbonyl stretches (C=O at ~1650 cm⁻¹) and aromatic C-H bends (750–800 cm⁻¹) .
- X-ray Crystallography: Resolves conformational isomerism in the piperazine ring and confirms stereochemistry .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
Methodological Answer:
- Core Modifications:
- Replace the benzo[d][1,3]dioxole with electron-withdrawing groups (e.g., nitro) to alter lipophilicity and receptor binding .
- Substitute the 2-phenylimidazole with bulkier heterocycles (e.g., benzimidazole) to probe steric effects on enzyme inhibition .
- Side Chain Optimization:
- Introduce fluorinated ethyl groups on piperazine to enhance metabolic stability .
- Assay Design:
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardized Protocols: Use identical cell lines (e.g., HEK293 for receptor binding) and controls (e.g., cisplatin for cytotoxicity) .
- Purity Validation: Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) before biological testing .
- Meta-Analysis: Compare data across studies using tools like Prism® to identify outliers and adjust for confounding factors (e.g., solvent DMSO concentration) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina® to simulate binding to kinases (e.g., PDB ID 1M17). Key interactions:
- Benzo[d][1,3]dioxole forms π-π stacking with Phe831 in EGFR .
- Piperazine carboxamide hydrogen-bonds with Asp776 .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps, highlighting nucleophilic attack sites .
- MD Simulations: Run 100-ns trajectories in GROMACS® to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates robust binding) .
Basic: What are the recommended storage conditions to maintain the compound’s stability?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation .
- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .
- Solvent: Dissolve in anhydrous DMSO (≤10 mM) for long-term stability; avoid aqueous buffers unless immediately used .
Advanced: How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?
Methodological Answer:
- CYP Inhibition Assays: Incubate with human liver microsomes and NADPH. Monitor metabolite formation via LC-MS/MS.
- CYP3A4 is likely inhibited due to the imidazole moiety (Ki ~5 µM) .
- Metabolite Identification: Major metabolites include hydroxylated benzo[d][1,3]dioxole (m/z +16) and N-dealkylated piperazine .
- Implications: Co-administering CYP3A4 inhibitors (e.g., ketoconazole) may require dose adjustments in in vivo studies .
Advanced: What green chemistry approaches can be applied to its synthesis?
Methodological Answer:
- Solvent Replacement: Use cyclopentyl methyl ether (CPME) instead of DCM for coupling steps (lower toxicity, higher recyclability) .
- Catalyst Recycling: Immobilize Pd catalysts on magnetic nanoparticles for Suzuki reactions (yield maintained at >85% over 5 cycles) .
- Microwave Assistance: Reduce reaction times by 60% and energy use by 40% vs. conventional heating .
Basic: What in vitro assays are recommended for preliminary toxicity screening?
Methodological Answer:
- Hepatotoxicity: Use HepG2 cells with alanine transaminase (ALT) release as a marker .
- Genotoxicity: Conduct Ames tests (TA98 strain) to assess mutagenic potential .
- Cardiotoxicity: Measure hERG channel inhibition via patch-clamp electrophysiology (IC₅₀ >10 µM desirable) .
Advanced: How do structural modifications influence its blood-brain barrier (BBB) permeability?
Methodological Answer:
- LogP Optimization: Aim for 2–3 via introduction of trifluoromethyl groups (enhances passive diffusion) .
- P-glycoprotein Efflux: Reduce by replacing the phenyl group with smaller heterocycles (e.g., pyridine) to minimize recognition by P-gp .
- In Silico Prediction: Use BBB Score® or ADMET Predictor® to prioritize analogs with predicted BBB penetration >0.8 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
